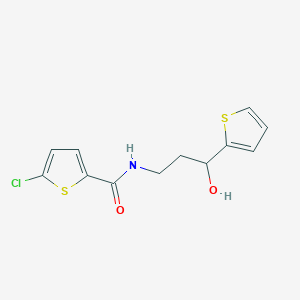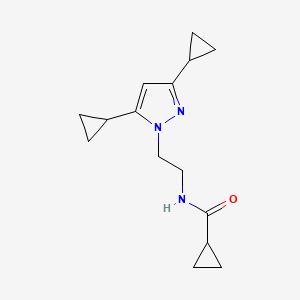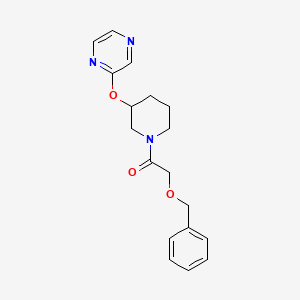
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a pyrazin-2-yloxy group, and a piperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.
Introduction of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate reagent to introduce the pyrazin-2-yloxy group.
Formation of the Piperidin-1-yl Group: This step involves the reaction of piperidine with an appropriate reagent to form the piperidin-1-yl group.
Coupling Reactions: The final step involves coupling the intermediate compounds formed in the previous steps to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular function. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone group.
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propane: Similar structure but with a propane group instead of an ethanone group.
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butane: Similar structure but with a butane group instead of an ethanone group.
Uniqueness
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and pyrazin-2-yloxy groups, along with the piperidin-1-yl group, makes this compound particularly versatile for various scientific research applications.
特性
IUPAC Name |
2-phenylmethoxy-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(14-23-13-15-5-2-1-3-6-15)21-10-4-7-16(12-21)24-17-11-19-8-9-20-17/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVMUAKPOZRQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)

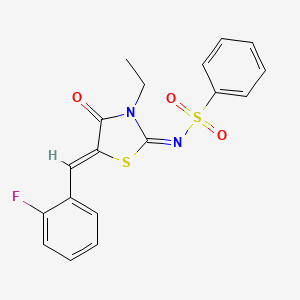
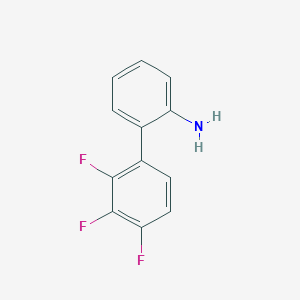
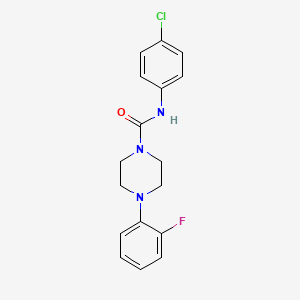

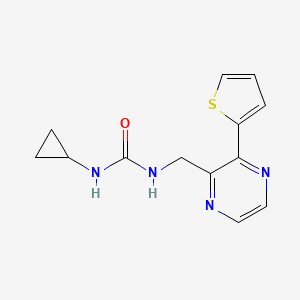
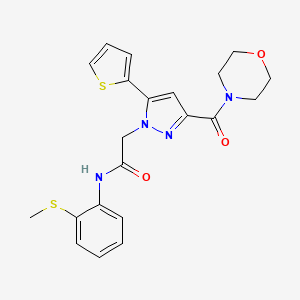
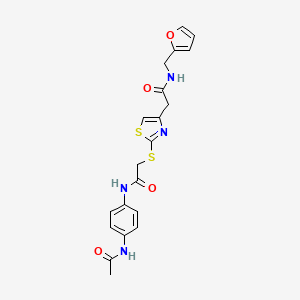
![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
![1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019257.png)
![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)
